Acid black 26

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

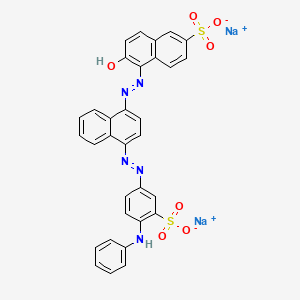

disodium;5-[[4-[(4-anilino-3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H23N5O7S2.2Na/c38-30-17-10-20-18-23(45(39,40)41)12-13-24(20)32(30)37-36-28-16-15-27(25-8-4-5-9-26(25)28)35-34-22-11-14-29(31(19-22)46(42,43)44)33-21-6-2-1-3-7-21;;/h1-19,33,38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUZMLVSQROLEX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H21N5Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30889507 | |

| Record name | Disodium 6-hydroxy-5-((4-((4-(phenylamino)-3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

697.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6262-07-3 | |

| Record name | C.I. 27070 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-5-[2-[4-[2-[4-(phenylamino)-3-sulfophenyl]diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 6-hydroxy-5-((4-((4-(phenylamino)-3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 6-hydroxy-5-[[4-[[4-(phenylamino)-3-sulphonatophenyl]azo]naphthyl]azo]naphthalene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Acid Black 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Acid Black 26 (C.I. 27070). The information is intended for a scientific audience and includes detailed data, a general synthetic protocol, and a workflow diagram of its synthesis.

Chemical Identity and Properties

This compound is a synthetic anionic dye belonging to the disazo class of colorants.[1][2] Its chemical structure is characterized by the presence of two azo (-N=N-) groups, which are responsible for its color. The presence of two sulfonate (-SO3Na) groups imparts water solubility, a crucial property for its application in aqueous dyeing processes.[3]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| C.I. Name | This compound | [1][2] |

| C.I. Number | 27070 | [1][2][4] |

| CAS Number | 6262-07-3 | [1][2][4] |

| Molecular Formula | C₃₂H₂₁N₅Na₂O₇S₂ | [1][2][4] |

| Molecular Weight | 697.65 g/mol | [1][2][4] |

| Appearance | Bluish-black powder | [2] |

| Solubility in Water | 100 g/L at 90 °C | [2] |

| Solubility in Organic Solvents | Slightly soluble in ethanol and acetone | [2] |

| Behavior in Concentrated H₂SO₄ | Turns purple, then blue upon dilution | [2] |

Chemical Structure

This compound is a complex aromatic compound with a structure derived from several key intermediates. The core structure consists of a phenylamine-substituted benzenesulfonic acid, a naphthalene amine, and a hydroxynaphthalene sulfonic acid, all linked by two azo groups. The two sodium sulfonate groups are responsible for its classification as an acid dye.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving two sequential diazotization and azo coupling reactions.[1][2] The overall workflow begins with the diazotization of an aromatic amine, followed by coupling to an intermediate, which is then diazotized again and coupled to a final component.

Experimental Protocol for Synthesis

The following is a generalized experimental protocol for the synthesis of this compound, based on standard procedures for diazotization and azo coupling reactions.

Part A: First Diazotization and Coupling

-

Diazotization of 5-Amino-2-(phenylamino)benzenesulfonic acid:

-

Dissolve 5-Amino-2-(phenylamino)benzenesulfonic acid in a dilute aqueous solution of sodium carbonate.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) with constant stirring.

-

While maintaining the low temperature, slowly add hydrochloric acid (HCl) to generate nitrous acid in situ, which effects the diazotization. The completion of the reaction can be tested with starch-iodide paper.

-

-

Azo Coupling with Naphthalen-1-amine:

-

In a separate vessel, dissolve Naphthalen-1-amine in a weakly acidic aqueous solution.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution from the previous step to the Naphthalen-1-amine solution with vigorous stirring.

-

Maintain the temperature below 5 °C and a slightly acidic pH to facilitate the coupling reaction.

-

The formation of the intermediate monoazo compound will be indicated by a color change.

-

Part B: Second Diazotization and Coupling

-

Diazotization of the Intermediate Azo Compound:

-

The amino group on the naphthalen-1-amine moiety of the intermediate is then diazotized following a similar procedure as in Part A, step 1. The reaction mixture is cooled, and sodium nitrite followed by acid is added.

-

-

Azo Coupling with 6-Hydroxynaphthalene-2-sulfonic acid:

-

In a separate vessel, dissolve 6-Hydroxynaphthalene-2-sulfonic acid in a dilute aqueous solution of sodium hydroxide to form the phenoxide, which is a more active coupling component.

-

Cool this alkaline solution to 0-5 °C.

-

Slowly add the second diazonium salt solution to the alkaline solution of the coupling component with efficient stirring.

-

The final coupling reaction forms the disazo dye, this compound.

-

Part C: Isolation and Purification

-

The dye is precipitated from the reaction mixture by the addition of sodium chloride ("salting out").

-

The precipitate is collected by filtration and washed with a saturated sodium chloride solution.

-

The crude dye can be further purified by recrystallization from water.

Spectroscopic Characterization

| Wavenumber (cm⁻¹) | Functional Group | Significance |

| ~3400 | O-H stretch | Indicates the presence of the hydroxyl group. |

| ~3000-2800 | C-H stretch | Aromatic and aliphatic C-H bonds. |

| ~1600 | C=C stretch (aromatic) | Confirms the presence of aromatic rings. |

| ~1500-1400 | N=N stretch (azo bond) | A key indicator of the azo linkage. |

| ~1200-1000 | C-N stretch | Relates to the amine groups. |

| ~1040 | S=O stretch (sulfonate) | Confirms the presence of sulfonate groups. |

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique for the quantitative analysis of this compound in solution.[3] The concentration of the dye is directly proportional to its absorbance at its maximum absorption wavelength (λmax).

Applications

This compound is primarily used for dyeing protein fibers such as wool and silk, as well as polyamide fibers.[2] It is also used in the dyeing of leather.[2]

References

An In-Depth Technical Guide to Acid Black 26

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 26, also known by its Colour Index name C.I. 27070, is a synthetic dye belonging to the disazo class of colorants.[1][2][3] Its molecular structure, characterized by two azo (-N=N-) groups, is responsible for its deep navy to black hue. The presence of two sodium sulfonate (-SO₃Na) groups imparts good water solubility, a critical property for its application in aqueous dyeing processes.[4] this compound is widely utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon.[1][2][3] It also finds applications in the coloring of leather.[1][2][3] Beyond its industrial importance, this compound serves as a model compound in environmental chemistry studies, particularly in the development of advanced oxidation processes for wastewater treatment.[4]

Core Molecular and Physical Properties

A summary of the key quantitative data for this compound is presented below, providing a quick reference for its fundamental characteristics.

| Property | Value | Reference |

| Molecular Formula | C₃₂H₂₁N₅Na₂O₇S₂ | [1][2] |

| Molecular Weight | 697.65 g/mol | [1][2] |

| C.I. Name | 27070 | [1][2] |

| CAS Number | 6262-07-3 | [1][2] |

| Appearance | Bluish-black powder | [1][2][3] |

| Solubility in Water | 100 g/L at 90 °C | [1][2][3] |

| Solubility in Other Solvents | Slightly soluble in ethanol and acetone | [1][2][3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving sequential diazotization and coupling reactions, a hallmark of azo dye production. The general manufacturing method is as follows: 5-Amino-2-(phenylamino)benzenesulfonic acid is first diazotized. The resulting diazonium salt is then coupled with Naphthalen-1-amine. This intermediate product is subsequently diazotized and finally coupled with 6-Hydroxynaphthalene-2-sulfonic acid to yield this compound.[1][2]

Experimental Protocols

Representative Synthesis Protocol

This protocol is a representative procedure for the synthesis of a disazo dye like this compound, based on established methods for diazotization and azo coupling.

Materials:

-

5-Amino-2-(phenylamino)benzenesulfonic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Naphthalen-1-amine

-

6-Hydroxynaphthalene-2-sulfonic acid

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Deionized water

Procedure:

-

First Diazotization:

-

Suspend 5-Amino-2-(phenylamino)benzenesulfonic acid in water and cool the mixture to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite, keeping the temperature below 5°C.

-

Stir the mixture for 1-2 hours to ensure complete diazotization.

-

-

First Coupling:

-

In a separate vessel, dissolve Naphthalen-1-amine in a dilute acidic solution.

-

Slowly add the diazonium salt solution from step 1 to the Naphthalen-1-amine solution, maintaining a low temperature and acidic pH.

-

Stir until the coupling reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

-

Second Diazotization:

-

Cool the monoazo intermediate from step 2 to 0-5°C.

-

Slowly add a solution of sodium nitrite while maintaining a low temperature and acidic conditions.

-

Stir for 1-2 hours.

-

-

Second Coupling:

-

Dissolve 6-Hydroxynaphthalene-2-sulfonic acid in an alkaline solution (e.g., sodium carbonate solution).

-

Slowly add the diazonium salt solution from step 3 to the alkaline solution of the coupling component, maintaining a low temperature.

-

Stir until the reaction is complete.

-

-

Isolation and Purification:

-

The dye can be precipitated from the solution by adding sodium chloride (salting out).

-

The precipitate is then filtered, washed with a saturated sodium chloride solution, and dried.

-

Analytical Characterization: UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound in an aqueous solution.

Materials:

-

This compound

-

Deionized water

-

Volumetric flasks

-

Quartz cuvettes

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

-

From the stock solution, prepare a series of dilutions to obtain concentrations within the linear range of the spectrophotometer.

-

Calibrate the spectrophotometer with deionized water as the blank.

-

Measure the absorbance of each dilution over a wavelength range of 200-800 nm.

-

The wavelength at which the highest absorbance is recorded is the λmax.

Application: Dyeing of Wool

Objective: To dye a wool sample with this compound.

Materials:

-

This compound

-

Wool yarn or fabric (pre-scoured)

-

Acetic acid or white vinegar

-

Glauber's salt (sodium sulfate), optional as a leveling agent

-

Stainless steel dye pot

-

Heating source

Procedure:

-

Prepare a 1% stock solution of this compound by dissolving 1g of dye powder in 100mL of hot water.

-

Fill a dye pot with enough water for the wool to move freely.

-

Add the desired amount of dye stock solution to the dyebath and stir well.

-

Thoroughly wet the wool in water before introducing it to the dyebath to ensure even dye uptake.

-

Submerge the wet wool in the dyebath.

-

Slowly heat the dyebath to a simmer (around 85-95°C), stirring gently.

-

After about 10-15 minutes, add acetic acid (or vinegar) to the dyebath to lower the pH and promote dye fixation.

-

Maintain the temperature and continue to stir gently for 30-60 minutes.

-

Allow the dyebath to cool slowly.

-

Rinse the wool in warm water until the water runs clear, then wash with a neutral detergent and rinse again.

-

Air dry the dyed wool away from direct sunlight.

Fastness Properties

The fastness of a dye refers to its resistance to fading or running under various conditions. The following table summarizes the fastness properties of this compound according to ISO and AATCC standards. The ratings are typically on a scale of 1 to 5 (or 1 to 8 for lightfastness), with higher numbers indicating better fastness.

| Fastness Property | ISO Rating | AATCC Rating |

| Lightfastness | 4 | 5 |

| Washing (Soaping) | Fading: 3-4, Staining: 1 | Fading: 3, Staining: 3 |

| Perspiration | Fading: 4-5, Staining: 4 | Fading: 4-5, Staining: 4 |

| Oxygen Bleaching | Fading: 1, Staining: 4-5 | - |

| Seawater | Fading: 3 | Fading: 4, Staining: 4 |

Data sourced from multiple suppliers and databases.[1][2]

Fastness Testing Protocols

Standardized methods are crucial for evaluating the fastness properties of dyed textiles.

-

Lightfastness (ISO 105-B02 / AATCC 16): A dyed sample is exposed to a xenon-arc lamp, which simulates natural sunlight, alongside a set of blue wool standards with known lightfastness. The degree of fading is assessed by comparing the change in color of the sample to that of the standards.[5][6]

-

Washfastness (ISO 105-C06 / AATCC 61): The dyed sample, in contact with a multifiber fabric, is laundered in a standard detergent solution under controlled conditions of temperature and time. The color change of the sample and the staining of the multifiber fabric are evaluated using a grayscale.[5][7][8]

-

Perspiration Fastness (ISO 105-E04 / AATCC 15): The dyed sample is treated with simulated acidic and alkaline perspiration solutions and subjected to mechanical pressure at a specific temperature. The color change and staining are then assessed.[5][7]

Conclusion

This compound is a commercially significant disazo dye with well-characterized molecular and physical properties. Its synthesis via established diazotization and coupling reactions, along with its reliable performance in dyeing protein and polyamide fibers, makes it a staple in the coloration industry. The provided protocols offer a foundational framework for its synthesis, analysis, and application. A thorough understanding of its properties, particularly its fastness to various agents, is essential for its effective and appropriate use in research and development.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]

- 3. This compound|CAS NO.6262-07-3 [chinainterdyes.com]

- 4. This compound | Benchchem [benchchem.com]

- 5. Fabric Colorfastness Testing: 7 ISO And AATCC Standard Methods [vietextile.com]

- 6. benchchem.com [benchchem.com]

- 7. intouch-quality.com [intouch-quality.com]

- 8. chiuvention.com [chiuvention.com]

In-Depth Technical Guide to Acid Black 26: Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 26, also known by its Colour Index name C.I. 27070, is a disazo acid dye characterized by its deep black hue and its application in the dyeing of various materials such as wool, polyamide, silk, and leather.[1][2] Its chemical structure, containing two azo (-N=N-) groups and sulfonic acid moieties, imparts its characteristic color and water solubility, making it suitable for dyeing processes in acidic media. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization, aimed at professionals in research and development.

Physicochemical Properties

This compound is a complex organic molecule with specific properties that dictate its behavior and applications. A summary of its key physical and chemical data is presented below.

General and Physical Properties

This table summarizes the main identifiers and physical characteristics of this compound.

| Property | Value | Reference(s) |

| CI Name | This compound | [2] |

| CI Number | 27070 | [2] |

| CAS Number | 6262-07-3 | [2] |

| Molecular Formula | C₃₂H₂₁N₅Na₂O₇S₂ | [2] |

| Molecular Weight | 697.65 g/mol | [2] |

| Appearance | Bluish-black powder | [1] |

| Melting Point | Decomposes above 200°C | [3] |

Solubility and Spectroscopic Data

The solubility and spectroscopic characteristics are crucial for the application and analysis of this compound.

| Property | Value | Reference(s) |

| Solubility in Water | 100 g/L (at 90°C) | [1] |

| Solubility in Organic Solvents | Slightly soluble in ethanol and acetone | [1] |

| Behavior in Concentrated H₂SO₄ | Turns violet, becomes blue upon dilution | [1] |

| Maximum Absorption Wavelength (λmax) | Approximately 600 nm in aqueous solution | [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions, typical for azo dyes.

Manufacturing Process

The industrial synthesis of this compound involves a two-step coupling process.[2] First, 5-Amino-2-(phenylamino)benzenesulfonic acid is diazotized and coupled with Naphthalen-1-amine. The resulting monoazo intermediate is then diazotized again and coupled with 6-Hydroxynaphthalene-2-sulfonic acid to yield the final disazo dye.[2]

Laboratory-Scale Synthesis Protocol

The following is a representative experimental protocol for the laboratory synthesis of this compound, based on the established chemistry of azo dye formation.

Step 1: Diazotization of 5-Amino-2-(phenylamino)benzenesulfonic acid

-

Dissolve a specific molar equivalent of 5-Amino-2-(phenylamino)benzenesulfonic acid in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

-

Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

-

Stir the reaction mixture for 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper.

Step 2: First Coupling Reaction

-

In a separate beaker, dissolve an equimolar amount of Naphthalen-1-amine in a suitable solvent and cool it to 0-5°C.

-

Slowly add the diazonium salt solution from Step 1 to the Naphthalen-1-amine solution with vigorous stirring, while maintaining the temperature at 0-5°C.

-

Adjust the pH of the reaction mixture to the optimal range for coupling (typically weakly acidic to neutral) by adding a suitable base, such as sodium acetate.

-

Continue stirring for several hours until the coupling reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

Step 3: Diazotization of the Intermediate Monoazo Compound

-

Isolate the monoazo product from the first coupling step.

-

Repeat the diazotization procedure as described in Step 1, using the isolated intermediate as the starting amine.

Step 4: Second Coupling Reaction

-

Dissolve an equimolar amount of 6-Hydroxynaphthalene-2-sulfonic acid in an alkaline solution (e.g., sodium carbonate or sodium hydroxide solution) and cool to 0-5°C.

-

Slowly add the diazonium salt solution of the intermediate from Step 3 to the solution of the coupling component with constant stirring, maintaining the temperature and alkaline pH.

-

Continue stirring for several hours to ensure the completion of the second coupling reaction.

Step 5: Isolation and Purification

-

Precipitate the final this compound dye from the reaction mixture by "salting out" with sodium chloride.

-

Filter the crude product and wash it with a saturated sodium chloride solution to remove unreacted starting materials and by-products.

-

Recrystallize the crude product from a suitable solvent system (e.g., water-ethanol mixture) to obtain the purified dye.

-

Dry the purified this compound in a vacuum oven at a moderate temperature.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the maximum absorption wavelength (λmax) of the dye, which is related to its color, and for quantitative analysis.

Experimental Protocol:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in deionized water. From the stock solution, prepare a series of dilutions to fall within the linear range of the spectrophotometer.

-

Instrumental Analysis: Record the UV-Vis spectrum of each solution over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer, with deionized water as the reference.

-

Data Analysis: Identify the λmax from the spectrum. A plot of absorbance at λmax versus concentration should yield a linear calibration curve according to the Beer-Lambert law.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the this compound molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of finely ground, dry this compound powder with spectroscopic grade potassium bromide (KBr).

-

Instrumental Analysis: Record the FTIR spectrum of the KBr pellet over a wavenumber range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected Characteristic FTIR Peaks:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 | O-H and N-H stretching |

| ~1600 | C=C aromatic stretching |

| ~1500-1400 | N=N stretching (azo bond) |

| ~1200-1000 | S=O stretching (sulfonate group) |

| ~850-750 | Aromatic C-H bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of organic molecules like this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Instrumental Analysis: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecular structure.

Caption: Generalized workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with comprehensive methodologies for its synthesis and spectroscopic characterization. The information presented serves as a valuable resource for researchers and scientists working with this dye, enabling a deeper understanding of its properties and facilitating its application in various scientific and industrial fields. The provided protocols offer a foundation for the consistent and reliable analysis of this compound, contributing to the advancement of research in dye chemistry and material science.

References

Acid Black 26 CAS number and synonyms.

An In-depth Technical Guide to Acid Black 26

This technical guide provides a comprehensive overview of this compound, a synthetic dye with significant industrial applications. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed information on its chemical properties, synthesis, and analytical methodologies.

Core Identity and Synonyms

This compound is a disazo acid dye known for its deep black color.[1][2] It is widely used in the textile and leather industries.[1][3][4]

CAS Number: 6262-07-3[1][3][4][5]

Synonyms: A comprehensive list of synonyms for this compound is provided in the table below.

| Synonym | Reference |

| C.I. This compound | [1] |

| C.I. 27070 | [1] |

| Weak Acid Black VL | [1][5] |

| Acid Black VLG | [1][5] |

| Acid Black VL | [1] |

| Acid Milling Black[B] | [5] |

| Apollo Nylon Fast Black NB | [5] |

| Atul Acid Cyanine Black VL | [5][6] |

| Best Acid Milling Black VLG | [5] |

| Daedo Acid Black NB | [5][6] |

| Fast Milling Black[B] | [5] |

| Folan Fast Black VL | [5][6] |

| Formo Leather Black Supra SLW | [5] |

| Haricid Black VLG | [5] |

| Kayanol Milling Black VLG | [5][6] |

| Kemthis compound | [5] |

| Lerui Acid Black VLG | [5] |

| Lerui Acid Milling Black VL | [5] |

| Midlon Black VL | [5] |

| Milling Black VLG | [5] |

| Nerol VL | |

| Ostacid Black VL | |

| Phoebe Black W-VL 200% | |

| Polan Black RB | [5][6] |

| Rifa Acid Fast Black NB | |

| Triacid Light Black VLN | [5][6] |

| Manganese ferrite black | [5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C32H21N5Na2O7S2 | [1][5] |

| Molecular Weight | 697.65 g/mol | [1][5] |

| Appearance | Bluish-black powder | [1][3] |

| Solubility | Soluble in water (100 g/L at 90°C), slightly soluble in ethanol and acetone. | [1][3] |

| Color in Concentrated H2SO4 | Purple, turning blue upon dilution. | [1][3] |

| Aqueous Solution Color | Blue | [1][3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions. The general manufacturing method is as follows:

-

First Diazotization: 5-Amino-2-(phenylamino)benzenesulfonic acid is diazotized.

-

First Coupling: The resulting diazonium salt is coupled with Naphthalen-1-amine.

-

Second Diazotization: The product from the first coupling is then diazotized.

-

Second Coupling: Finally, this second diazonium salt is coupled with 6-Hydroxynaphthalene-2-sulfonic acid to yield this compound.[1][3]

A logical diagram illustrating the synthesis workflow is provided below.

Caption: Synthesis workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the removal of this compound from aqueous solutions are crucial for environmental remediation studies. Below is a representative methodology for photocatalytic decolorization.

Photocatalytic Decolorization of this compound

This protocol describes a general procedure for the photocatalytic degradation of this compound using a catalyst such as TiO2.

Materials:

-

This compound

-

Titanium dioxide (TiO2) photocatalyst

-

Hydrogen peroxide (H2O2) (optional, as an enhancer)

-

Deionized water

-

pH meter

-

UV-Vis Spectrophotometer

-

UV light source

-

Magnetic stirrer and stir bars

-

Beakers and volumetric flasks

Procedure:

-

Preparation of this compound Solution: Prepare a stock solution of this compound of a known concentration (e.g., 0.071 mM) in deionized water.

-

Experimental Setup:

-

Place a specific volume of the this compound solution into a beaker.

-

Add a measured amount of the photocatalyst (e.g., TiO2).

-

If required, add a specific concentration of hydrogen peroxide.

-

Adjust the pH of the solution to the desired value (e.g., pH 6.2) using dilute acid or base.

-

-

Photocatalytic Reaction:

-

Place the beaker under a UV light source.

-

Continuously stir the solution using a magnetic stirrer to ensure a homogenous suspension of the catalyst.

-

Withdraw aliquots of the solution at regular time intervals.

-

-

Analysis:

-

Centrifuge or filter the withdrawn aliquots to remove the photocatalyst particles.

-

Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

-

The decolorization efficiency can be calculated from the change in absorbance over time.

-

A diagram of this experimental workflow is presented below.

Caption: Workflow for photocatalytic decolorization of this compound.

Applications

This compound is primarily used for dyeing various materials, including:

It is also utilized in the paper and thermoset/thermoplastic industries.[7]

Toxicological Information

While specific toxicological data for this compound is limited in the provided search results, azo dyes as a class can be of toxicological concern. The reductive cleavage of the azo bond can lead to the formation of aromatic amines, some of which are known to be carcinogenic. However, one study on "Acid Black 210" concluded it to be of low ecotoxicological risk.[8] It is important to handle all dyes with appropriate safety precautions.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | Benchchem [benchchem.com]

- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]

- 4. This compound|CAS NO.6262-07-3 [chinainterdyes.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. repositorio.unesp.br [repositorio.unesp.br]

An In-depth Technical Guide to the Mechanism of Action for Acid Black 26 Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Black 26, a disazo acid dye, is utilized in various industrial applications, primarily in the textile and leather industries. While the parent molecule is generally considered to have low direct toxicity, its mechanism of action and potential for adverse health effects are intrinsically linked to its metabolic transformation. This technical guide provides a comprehensive overview of the core mechanism of action for this compound, focusing on its metabolic activation, subsequent genotoxicity, and the experimental protocols used to elucidate these effects. The primary mechanism involves the reductive cleavage of the azo bonds by microbial and hepatic enzymes, leading to the release of aromatic amine metabolites. These metabolites can undergo further activation to form reactive electrophiles capable of binding to cellular macromolecules, including DNA, which is a key initiating event in mutagenesis and carcinogenesis.

Core Mechanism of Action: Metabolic Activation and Genotoxicity

The biological effects of this compound are not typically caused by the intact dye molecule but rather by its metabolic breakdown products. The key to understanding its mechanism of action lies in the enzymatic cleavage of its two azo (–N=N–) bonds.

Reductive Cleavage of the Azo Linkage

Water-soluble azo dyes like this compound are primarily metabolized by azoreductase enzymes. This reductive cleavage occurs in two main locations:

-

The Gastrointestinal Tract: A significant portion of azo dye metabolism is carried out by the anaerobic microflora of the large intestine.[1][2][3] These bacteria produce azoreductases that efficiently break the azo bonds, releasing the constituent aromatic amines.[1][2][3]

-

The Liver: Hepatic azoreductases, located in the microsomal fraction, also contribute to the metabolism of azo dyes that are absorbed into the systemic circulation.[1]

This initial reduction is a detoxification step in terms of color removal but is an activation step in terms of toxic potential, as it liberates potentially harmful aromatic amines.[2]

Formation of Reactive Metabolites and DNA Adducts

The aromatic amines released from the cleavage of this compound are the primary mediators of toxicity. Their mechanism of inducing genotoxicity involves a two-step metabolic activation process, primarily occurring in the liver:

-

N-hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-hydroxylation of the aromatic amines to form N-hydroxyarylamines.

-

Esterification: These intermediates are then esterified by N-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive N-acetoxyarylamines or N-sulfonyloxyarylamines.

These esterified metabolites are unstable and can spontaneously break down to form highly reactive and electrophilic nitrenium ions.[4] These nitrenium ions are the ultimate carcinogens, capable of covalently binding to nucleophilic sites on DNA bases, primarily guanine, to form DNA adducts.[4][5] The formation of these DNA adducts can lead to mutations during DNA replication, chromosomal damage, and the initiation of carcinogenic processes.[4][5]

A diagram illustrating this metabolic activation pathway is presented below.

Quantitative Toxicological Data

Specific quantitative data on the cellular effects of this compound are limited in publicly available literature. The following table summarizes the available data for this compound and relevant analogues. The use of data from analogues is common in toxicological assessments when substance-specific data is lacking.

| Substance | Test | Species | Endpoint | Value | Reference |

| This compound | Acute Toxicity | Not Specified | LC50 | > 400 mg/L | [5] |

| Analogue Azo Dye | Repeated-Dose Oral | Rat | NOAEL (F1) | 500 mg/kg-bw/day | [6] |

| Analogue Azo Dye | Repeated-Dose Oral | Rat | LOAEL (F1) | 1250 mg/kg-bw/day | [6] |

NOAEL: No-Observed-Adverse-Effect Level. LOAEL: Lowest-Observed-Adverse-Effect Level. Effects at the LOAEL included lower body weight gain and signs of renal damage.[6]

Experimental Protocols

Investigating the mechanism of action of this compound involves a series of in vitro assays to assess its cytotoxicity, genotoxicity, and potential to induce apoptosis. The following are detailed, representative protocols.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a substance that reduces the viability of cultured cells.

-

Cell Seeding: Plate a suitable human cell line (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Metabolite Preparation: Prepare a stock solution of the aromatic amine metabolite(s) of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing various concentrations of the test substance. Include a vehicle control (medium with solvent) and a positive control (e.g., doxorubicin). Incubate for 24 or 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol for Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells (e.g., Jurkat cells) and treat them with the test substance (metabolites of this compound) at concentrations around the determined IC50 for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Cell Washing: Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Necrotic cells: Annexin V-FITC negative, PI positive.

-

Visualization of Experimental Workflow

The logical flow for investigating the toxicological mechanism of a substance like this compound can be visualized as follows.

Conclusion

The mechanism of action of this compound is indirect and relies on its metabolic conversion into aromatic amines. These metabolites are the key toxic agents, capable of undergoing further activation to form electrophilic species that bind to DNA. This process of DNA adduct formation is a well-established pathway for the genotoxicity and carcinogenicity of azo dyes. While specific data on the interaction of this compound metabolites with cellular signaling pathways are scarce, the foundational mechanism provides a strong basis for toxicological risk assessment. Further research should focus on identifying the specific aromatic amine metabolites of this compound and characterizing their effects on pathways regulating cell death, DNA repair, and cell cycle progression.

References

- 1. chimia.ch [chimia.ch]

- 2. tandfonline.com [tandfonline.com]

- 3. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Screening Assessment - Canada.ca [canada.ca]

In-Depth Technical Guide to the Solubility of Acid Black 26

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Black 26 in aqueous and organic media. The information is curated for professionals in research and development who require precise data and methodologies for their work with this diazo dye.

Physicochemical Properties of this compound

This compound is a bluish-black powder with the chemical formula C₃₂H₂₁N₅Na₂O₇S₂. It is classified as a diazo dye and is utilized in various industrial applications, including textile and leather dyeing. A thorough understanding of its solubility is critical for optimizing its use, developing new applications, and conducting toxicological and environmental studies.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent and the temperature. The following table summarizes the available quantitative solubility data.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 67.3 - 92.84[1] |

| Water | 90 | 100[1][2] |

Qualitative Solubility in Organic Solvents

In addition to its aqueous solubility, this compound exhibits limited solubility in various organic solvents. This characteristic is important for applications such as purification, extraction, and formulation in non-aqueous systems.

Experimental Protocol for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of dyes like this compound. The following is a detailed methodology based on the widely accepted shake-flask method coupled with UV-Vis spectrophotometry.

4.1 Materials and Equipment

-

This compound (analytical standard)

-

Solvent (e.g., deionized water, ethanol)

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

-

Cuvettes

4.2 Procedure

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired solvent.

-

Create a series of standard solutions of decreasing concentrations through serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should adhere to the Beer-Lambert law.

-

-

Equilibration:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a shaking incubator or water bath set to the desired temperature.

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved dye.

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining solid particles, centrifuge the sample and then filter it through a 0.45 µm syringe filter.

-

Dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

References

Unveiling the Spectral Signature of Acid Black 26: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectral properties and maximum absorption of Acid Black 26, a disazo dye of significant interest to researchers, scientists, and professionals in drug development. This document outlines the fundamental physicochemical characteristics of this compound, details the experimental protocols for determining its spectral properties, and presents a structured format for data presentation.

This compound, with the Chemical Abstracts Service (CAS) number 6262-07-3, is a water-soluble, blue-ray black powder.[1] Its molecular formula is C₃₂H₂₁N₅Na₂O₇S₂, corresponding to a molecular weight of 697.65 g/mol .[1][2] As a disazo dye, its structure contains two azo groups (–N=N–) that connect aromatic rings, forming an extensive conjugated system responsible for its color.[2] The presence of sulfonate groups imparts its solubility in water.[2]

Key Physicochemical and Spectral Data

While extensive quantitative data on the spectral properties of this compound is not widely published, the following tables summarize its known physicochemical properties and provide a template for the presentation of experimentally determined spectral data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 27070 |

| CAS Number | 6262-07-3 |

| Molecular Formula | C₃₂H₂₁N₅Na₂O₇S₂ |

| Molecular Weight | 697.65 g/mol |

| Appearance | Blue-ray black powder |

| Solubility | Soluble in water; slightly soluble in ethanol and acetone |

Table 2: Template for Spectral Data of this compound

| Solvent | pH | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| Deionized Water | Neutral | To be determined | To be determined |

| Phosphate-Buffered Saline (PBS) | 7.4 | To be determined | To be determined |

| Ethanol | Neutral | To be determined | To be determined |

| Methanol | Neutral | To be determined | To be determined |

| Acidic Buffer (e.g., pH 3) | 3.0 | To be determined | To be determined |

| Basic Buffer (e.g., pH 9) | 9.0 | To be determined | To be determined |

Experimental Protocols

The determination of the spectral properties of this compound is primarily accomplished using Ultraviolet-Visible (UV-Vis) spectroscopy. This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Determination of Maximum Absorption Wavelength (λmax)

The λmax is the wavelength at which a substance shows maximum absorbance.

-

Preparation of a Dilute Solution: A stock solution of this compound is prepared in the desired solvent (e.g., deionized water) at a known concentration. A dilution is then made to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Baseline Correction: The spectrophotometer is blanked using the same solvent in which the dye is dissolved.

-

Spectral Scan: The absorbance of the diluted dye solution is measured over a wavelength range, typically from 200 to 800 nm, to obtain the full UV-Vis spectrum.

-

Identification of λmax: The wavelength corresponding to the peak absorbance in the spectrum is identified as the λmax.

Determination of Molar Absorptivity (ε)

Molar absorptivity is a measure of how strongly a chemical species absorbs light at a particular wavelength.

-

Preparation of Standard Solutions: A series of standard solutions of this compound with known concentrations are prepared by serial dilution from a stock solution.

-

Absorbance Measurement: The absorbance of each standard solution is measured at the predetermined λmax.

-

Calibration Curve: A calibration curve is constructed by plotting absorbance versus concentration.

-

Calculation of Molar Absorptivity: The slope of the linear portion of the calibration curve is determined. According to the Beer-Lambert law (A = εbc), where 'A' is absorbance, 'b' is the path length of the cuvette (typically 1 cm), and 'c' is the concentration, the slope of the line is equal to the molar absorptivity (ε).

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the spectral properties of this compound.

Caption: Experimental workflow for spectral analysis of this compound.

References

An In-Depth Technical Guide to the Synthesis and Manufacturing of Acid Black 26

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 26, also known by its Colour Index name C.I. 27070 and CAS number 6262-07-3, is a disazo dye characterized by its navy blue to black hue.[1][2] Its molecular formula is C₃₂H₂₁N₅Na₂O₇S₂ with a molecular weight of 697.65 g/mol .[1][2] The presence of two azo linkages (-N=N-) in its structure classifies it as a disazo dye.[1] The sulfonate groups in its structure render it water-soluble, a crucial property for its primary applications in dyeing wool, polyamide fibers, silk, and leather.[1][2] This technical guide provides a comprehensive overview of the synthesis and manufacturing process of this compound, including detailed experimental protocols, quantitative data, and characterization methods.

Synthesis Pathway

The manufacturing of this compound is a multi-step process centered around two core reactions in azo dye chemistry: diazotization and azo coupling.[3] The synthesis originates with the diazotization of 5-Amino-2-(phenylamino)benzenesulfonic acid, which is then coupled with Naphthalen-1-amine. The resulting intermediate is subsequently diazotized and coupled with 6-Hydroxynaphthalene-2-sulfonic acid to yield the final this compound dye.[1][2]

The overall workflow for the synthesis of this compound can be visualized as follows:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

While specific industrial manufacturing protocols are often proprietary, the following laboratory-scale procedures for the key reactions can be inferred from the general principles of azo dye synthesis.

Part A: Synthesis of the Monoazo Intermediate

1. Diazotization of 5-Amino-2-(phenylamino)benzenesulfonic acid:

-

A molar equivalent of 5-Amino-2-(phenylamino)benzenesulfonic acid is suspended in water.

-

The suspension is acidified with hydrochloric acid.

-

The mixture is cooled to 0-5 °C in an ice bath with constant stirring.

-

A solution of sodium nitrite (a slight molar excess) in cold water is added dropwise, maintaining the temperature below 5 °C. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.

-

The reaction is stirred for a further 30-60 minutes to ensure complete diazotization, yielding the first diazonium salt.

2. Coupling with Naphthalen-1-amine:

-

In a separate vessel, a molar equivalent of Naphthalen-1-amine is dissolved in a slightly acidic aqueous solution.

-

The solution is cooled to 0-5 °C.

-

The freshly prepared diazonium salt solution is slowly added to the Naphthalen-1-amine solution with vigorous stirring, maintaining the temperature and a slightly acidic pH to facilitate the coupling reaction.

-

The reaction mixture is stirred for several hours until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography (TLC). The product is the monoazo intermediate.

Part B: Synthesis of this compound

1. Diazotization of the Monoazo Intermediate:

-

The monoazo intermediate from Part A is re-dissolved or re-suspended in an acidic medium (hydrochloric acid).

-

The mixture is cooled to 0-5 °C.

-

A solution of sodium nitrite is added dropwise as described in the first diazotization step, maintaining a low temperature.

-

The reaction is stirred until the diazotization is complete, forming the second diazonium salt.

2. Coupling with 6-Hydroxynaphthalene-2-sulfonic acid:

-

In a separate vessel, a molar equivalent of 6-Hydroxynaphthalene-2-sulfonic acid is dissolved in a weakly alkaline aqueous solution (e.g., using sodium carbonate).

-

The solution is cooled to 0-5 °C.

-

The second diazonium salt solution is slowly added to the solution of the coupling component with efficient stirring. The pH is maintained in the slightly alkaline range to promote coupling.

-

After the addition is complete, the reaction mixture is stirred for several hours to ensure the completion of the coupling reaction, forming the crude this compound.

Part C: Purification

-

The crude this compound is typically isolated from the reaction mixture by "salting out," where the addition of a salt such as sodium chloride reduces its solubility in water, causing it to precipitate.

-

The precipitated dye is then collected by filtration.

-

The filter cake is washed with a brine solution to remove impurities.

-

The purified dye is then dried under controlled temperature conditions.

Quantitative Data

Precise quantitative data for industrial-scale manufacturing is not publicly available. However, for laboratory synthesis, the following table outlines the key parameters and expected outcomes.

| Parameter | Step 1 Diazotization | Step 1 Coupling | Step 2 Diazotization | Step 2 Coupling | Purification |

| Reactant 1 | 5-Amino-2-(phenylamino)benzenesulfonic acid | Diazo Intermediate 1 | Monoazo Intermediate | Diazo Intermediate 2 | Crude this compound |

| Reactant 2 | Sodium Nitrite / HCl | Naphthalen-1-amine | Sodium Nitrite / HCl | 6-Hydroxynaphthalene-2-sulfonic acid | Sodium Chloride |

| Temperature | 0-5 °C | 0-5 °C | 0-5 °C | 0-5 °C | Room Temperature |

| pH | Acidic | Slightly Acidic | Acidic | Slightly Alkaline | Neutral |

| Reaction Time | 30-60 min | Several hours | 30-60 min | Several hours | N/A |

| Expected Yield | >95% (in solution) | High | >95% (in solution) | High | Variable |

| Purity | N/A | Intermediate Purity | N/A | Crude | High Purity |

Characterization

The final product, this compound, can be characterized using various analytical techniques to confirm its identity and purity.

-

UV-Visible Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax) of the dye in a suitable solvent, which is a characteristic property. It is also a primary tool for quantifying the concentration of the dye in solutions.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups in the dye molecule, such as the azo linkage (-N=N-), sulfonate groups (S=O), and aromatic C-H bonds. The disappearance of the azo bond peak (around 1500-1400 cm⁻¹) is a clear indicator of its cleavage during degradation studies.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and connectivity of the atoms, serving as a definitive method for structural elucidation.[3]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the dye and can help in identifying impurities and degradation products.

The following table summarizes the characteristic FTIR peaks for this compound.[3]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | O-H stretch |

| ~3000-2800 | C-H stretch (aromatic) |

| ~1600 | C=C stretch (aromatic) |

| ~1500-1400 | N=N stretch (azo bond) |

| ~1200-1000 | C-N stretch |

| ~1040 | S=O stretch (sulfonate) |

Conclusion

The synthesis of this compound is a well-established process in industrial chemistry, relying on the fundamental reactions of diazotization and azo coupling. Careful control of reaction parameters such as temperature and pH is crucial for achieving high yields and purity. The multi-step nature of the synthesis provides opportunities for the introduction of various functional groups, allowing for the potential development of analogues with tailored properties for specific research and industrial applications. The analytical techniques outlined provide a robust framework for the characterization and quality control of the final product.

References

Safety and Handling of Acid Black 26 in the Laboratory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Acid Black 26 (C.I. 27070; CAS No. 6262-07-3), a diazo dye. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential health risks associated with its handling. This document outlines the known properties of this compound, recommended personal protective equipment, procedures for handling and storage, and protocols for spill management and waste disposal.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₃₂H₂₁N₅Na₂O₇S₂ | [2] |

| Molecular Weight | 697.65 g/mol | [2] |

| Appearance | Bluish-black powder | [1] |

| Solubility in Water | 100 g/L (at 90°C) | [1][2][3][4] |

| Solubility in Other Solvents | Slightly soluble in ethanol and acetone. | [1][2][3][4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Decomposition Temperature | No information available | [5] |

Toxicological Data and Hazard Information

Specific oral, inhalation, and dermal toxicity data (LD50/LC50) for this compound are not listed in available safety data sheets.[5] However, as with many azo dyes, it should be handled with care due to potential health effects. Some azo dyes have been linked to skin sensitization and respiratory irritation. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

Potential Health Effects: [5]

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed.

Occupational Exposure Limits: Specific Permissible Exposure Limits (PEL) from OSHA or Threshold Limit Values (TLV) from ACGIH have not been established for this compound. In the absence of specific limits, it is prudent to minimize exposure and handle the substance in a well-ventilated area, preferably within a chemical fume hood.

| Parameter | Value | Reference |

| Oral LD50 (Rat) | Not available | |

| Dermal LD50 (Rabbit) | Not available | |

| Inhalation LC50 (Rat) | Not available | |

| OSHA PEL | Not established | |

| ACGIH TLV | Not established |

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Nitrile or latex gloves should be worn.

-

Body Protection: A lab coat is required. For larger quantities or when generating dust, an apron or coveralls may be necessary.

-

Respiratory Protection: When handling the powder outside of a fume hood, a NIOSH-approved respirator for particulates is recommended to prevent inhalation.

Handling and Storage

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.

-

Avoid generating dust when weighing or transferring the powder. Use a spatula and weigh on a tared weigh boat within the fume hood.

-

Prepare solutions by slowly adding the powder to the solvent to prevent splashing.

Storage:

-

Store this compound in a tightly sealed, properly labeled container.

-

Keep the container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.[5]

Spill Cleanup Protocol

In the event of a spill, follow these procedures:

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Restrict access to the spill site.

-

Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

-

Don PPE: Wear appropriate PPE as outlined in section 3.1.

-

Containment: For a solid spill, carefully sweep up the powder, avoiding dust generation. A HEPA-filtered vacuum can also be used. For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

-

Collection: Carefully collect the swept powder or absorbed material into a labeled, sealable waste container.

-

Decontamination: Decontaminate the spill area with soap and water or a suitable laboratory detergent. Wipe the area with a damp cloth.

-

Waste Disposal: Dispose of all contaminated materials (including cleaning materials and PPE) as hazardous waste according to institutional and local regulations.

Waste Disposal Protocol

-

All waste containing this compound, including unused product, contaminated materials from spills, and empty containers, should be disposed of as hazardous chemical waste.

-

Do not dispose of this compound down the drain.

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

Laboratory Workflow and Logic Diagrams

The following diagrams illustrate the recommended workflow for handling this compound in a laboratory setting and the logical decision-making process in case of a spill.

Caption: Standard laboratory workflow for handling this compound.

Caption: Decision-making flowchart for an this compound spill.

References

Methodological & Application

Application Notes: Acid Black 26 for Histological Staining

Introduction

Acid Black 26 (C.I. 27070) is an anionic, double-azo dye that belongs to the acid dye family.[1][2] In histology, acid dyes are utilized to stain basic tissue components, a principle known as acidophilic staining.[3] These dyes carry a negative charge and bind to positively charged components within a cell or tissue, most notably the amino groups of proteins found in cytoplasm, muscle, and collagen.[3][4] The intensity of staining with acid dyes is pH-dependent, with optimal binding typically occurring in an acidic environment (pH 3-4) where tissue proteins become more positively charged.[5] While traditionally used in the textile and leather industries[1][2], this compound can be adapted for histological applications, serving as a powerful tool for visualizing general morphology and specific proteinaceous structures.

Mechanism of Action

The fundamental principle of this compound staining relies on electrostatic interactions. In an acidic solution, the dye molecule is negatively charged due to its sulfonic acid groups (SO₃⁻). Simultaneously, the acidic environment causes the protonation of amino groups (NH₂) on tissue proteins, converting them into cationic sites (NH₃⁺). The negatively charged dye molecules are then attracted to these positively charged sites, forming stable ionic bonds. This results in the selective coloration of acidophilic tissue components. The degree of staining can be controlled by altering the pH of the staining solution; a lower pH increases the number of cationic sites on proteins, leading to more intense staining.[4][6]

Applications in Research and Drug Development

-

General Histology: this compound can be used as a counterstain to provide a dark blue or black contrast to nuclear stains like hematoxylin, highlighting the cytoplasm and extracellular matrix.

-

Connective Tissue Staining: In trichrome-type staining methods, it can be used to differentiate collagen and muscle fibers. It has been suggested as a substitute for other acid dyes like acid fuchsin to stain components beyond just collagen.[5]

-

Pathology: By highlighting cytoplasmic and extracellular features, it can aid pathologists in observing changes in cellular morphology, tissue structure, and the presence of protein aggregates that may be indicative of disease processes.

Quantitative Data for Staining Protocol

The following table summarizes key quantitative parameters for a representative this compound staining protocol, derived from general principles of acid dye staining. Optimization may be required depending on the specific tissue type and fixation method.

| Parameter | Value | Notes |

| Staining Solution | ||

| This compound Concentration | 0.5% - 1.0% (w/v) | Dissolved in distilled water. |

| Solution pH | 3.0 - 4.0 | Acidify with 1-2% acetic acid to enhance protein staining.[5] |

| Staining Procedure | ||

| Section Thickness | 3 - 5 µm | Standard thickness for paraffin-embedded sections.[7] |

| Staining Time | 5 - 10 minutes | Time may be adjusted based on desired staining intensity. |

| Differentiation | 0.5% Acetic Acid | Brief rinse to remove excess, non-specific staining. |

| Dehydration | Graded Alcohols | 70%, 95%, and 100% ethanol steps are typical. |

| Clearing | Xylene or substitute | Two changes are recommended for complete clearing. |

Experimental Protocol

This protocol details the procedure for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections with this compound.

1. Required Reagents and Materials

-

This compound (C.I. 27070)[2]

-

Distilled or deionized water

-

Glacial Acetic Acid

-

Harris's Hematoxylin (or other suitable nuclear stain)

-

Acid Alcohol (e.g., 1% HCl in 70% Ethanol)

-

Scott's Tap Water Substitute (optional, for bluing)

-

Ethanol (70%, 95%, and 100%)

-

Xylene (or a xylene substitute)

-

Paraffin-embedded tissue sections on slides

-

Staining jars

-

Mounting medium and coverslips

2. Solution Preparation

-

1% this compound Staining Solution:

-

Dissolve 1.0 g of this compound powder in 100 mL of distilled water.

-

Add 1.0 mL of glacial acetic acid to acidify the solution.

-

Stir until fully dissolved. Filter before use.

-

-

0.5% Acetic Acid Water (Differentiating Solution):

-

Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.

-

3. Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene: 2 changes, 5 minutes each.

-

Immerse in 100% ethanol: 2 changes, 3 minutes each.

-

Immerse in 95% ethanol: 2 changes, 3 minutes each.

-

Immerse in 70% ethanol: 1 change, 3 minutes.

-

Rinse gently in running tap water.

-

-

Nuclear Staining (Optional, Recommended):

-

Immerse in Harris's Hematoxylin for 5-8 minutes.

-

Rinse in running tap water.

-

Differentiate briefly (a few dips) in acid alcohol.

-

Rinse in running tap water.

-

"Blue" the sections in Scott's Tap Water Substitute for 1-2 minutes or in running tap water.

-

Rinse in distilled water.

-

-

This compound Staining:

-

Immerse slides in the 1% this compound staining solution for 5-10 minutes.

-

-

Differentiation and Dehydration:

-

Rinse briefly in 0.5% acetic acid water to remove excess stain.

-

Dehydrate quickly through 95% ethanol (2 changes) and 100% ethanol (2 changes), approximately 1 minute per change.

-

-

Clearing and Mounting:

-

Immerse in xylene (or substitute): 2 changes, 3 minutes each.

-

Apply a drop of permanent mounting medium to the slide and coverslip.

-

4. Expected Results

-

Nuclei: Blue/Violet (if counterstained with hematoxylin)

-

Cytoplasm, Muscle, Collagen, Erythrocytes: Shades of dark blue to black

-

Background: Lighter blue or unstained

Visualized Experimental Workflow

Caption: Workflow for this compound staining of histological sections.

Safety and Handling

This compound is handled as a powder and may cause irritation.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat.[8]

-

Engineering Controls: Use with adequate ventilation. A chemical fume hood is recommended to minimize dust generation and inhalation.[8]

-

Handling: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale the powder. Wash hands thoroughly after handling.[8]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]

-

Skin: Flush skin with plenty of soap and water.[8]

-

Ingestion: If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[8]

-

Inhalation: Remove from exposure to fresh air.[8]

-

-

Storage: Store in a cool, dry place in a tightly sealed container.[8]

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [m.colorbloomdyes.com]

- 3. Basic and Acid Dyes for Histology | The Cell [histologyguide.com]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. stainsfile.com [stainsfile.com]

- 6. benchchem.com [benchchem.com]

- 7. assets.cwp.roche.com [assets.cwp.roche.com]

- 8. cncolorchem.com [cncolorchem.com]

Application Notes and Protocols for the Preparation of Acid Black 26 Staining Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Black 26 (C.I. 27070) is an anionic diazo dye.[1][2] While extensively utilized in the textile and leather industries for its robust dyeing properties, its application in biological staining is not as widespread or well-documented as other acid dyes.[3] Acid dyes, in general, are characterized by their affinity for basic tissue components such as cytoplasm, collagen, and muscle fibers. This binding is primarily mediated by ionic interactions between the negatively charged sulfonic acid groups on the dye molecule and the positively charged amino groups on tissue proteins in an acidic environment. These application notes provide a detailed, albeit hypothetical, protocol for the preparation of an this compound staining solution for potential use in histological and pathological studies, based on the general principles of acid dye staining. Researchers should note that this protocol serves as a foundational methodology and may require optimization for specific tissues and applications.

Quantitative Data Summary

The following table outlines the key quantitative parameters for the preparation of the this compound staining solution. These values are derived from general principles of acid dye staining and the known properties of this compound.

| Parameter | Value | Rationale |

| This compound Concentration | 0.5% (w/v) | A common starting concentration for acid dyes in histological staining, providing sufficient dye molecules for tissue interaction without excessive background staining. Optimization may be required depending on tissue type and desired staining intensity. |

| Solvent | Distilled or Deionized Water | This compound is soluble in water, with a solubility of 100 g/L at 90°C.[1][2][3][4] Using high-purity water ensures no interfering ions are present. |

| Acidifier | Glacial Acetic Acid | An acidic pH is crucial for protonating tissue proteins, thereby facilitating ionic bonding with the anionic dye. Acetic acid is a common choice for this purpose in many staining protocols. |

| Acidifier Concentration | 1% (v/v) | A 1% acetic acid solution is typically sufficient to lower the pH to a range where most tissue proteins will carry a net positive charge, promoting dye binding. |

| pH of final solution | Approximately 2.5 - 3.5 | This acidic range is optimal for the electrostatic interaction between the acid dye and the basic tissue components. |

| Storage Conditions | Room Temperature, in a dark bottle. | To prevent precipitation and degradation of the dye from light exposure. |

| Shelf Life | Approximately 6-12 months | When stored properly, the solution should remain stable. However, it is good practice to filter the solution before each use to remove any potential precipitate. |

Experimental Protocol: Preparation of 100 mL of 0.5% this compound Staining Solution

This protocol details the step-by-step procedure for preparing a 0.5% (w/v) this compound staining solution in 1% (v/v) acetic acid.

Materials:

-

This compound powder (C.I. 27070)

-

Distilled or Deionized Water

-

Glacial Acetic Acid

-

100 mL Graduated cylinder

-

150 mL Beaker

-

Magnetic stirrer and stir bar

-

Weighing scale

-

Spatula

-

Filter paper (Whatman No. 1 or equivalent)

-

Funnel

-